4-Bromopyridin-3,5,6-d3-2-amine
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Overview
Description
4-Bromopyridin-3,5,6-d3-2-amine is a deuterated derivative of 4-bromopyridine, where the hydrogen atoms at positions 3, 5, and 6 on the pyridine ring are replaced with deuterium. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridin-3,5,6-d3-2-amine typically involves the bromination of a deuterated pyridine precursor. One common method is the bromination of 3,5,6-trideuteropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridin-3,5,6-d3-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form the corresponding amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
4-Bromopyridin-3,5,6-d3-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a labeled compound in mechanistic studies.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Bromopyridin-3,5,6-d3-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The compound’s bromine atom can also participate in halogen bonding, which can affect its binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-bromopyridine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.
2-Amino-3-bromopyridine: Similar in structure but with the amino group at a different position, leading to different reactivity and applications.
4-Amino-3-bromopyridine: Similar compound with the amino group at the 4-position, used in similar applications.
Uniqueness
4-Bromopyridin-3,5,6-d3-2-amine is unique due to its isotopic labeling, which provides distinct advantages in tracing experiments and mechanistic studies. The presence of deuterium atoms can also enhance the compound’s metabolic stability and alter its reaction kinetics, making it a valuable tool in various fields of research .
Properties
IUPAC Name |
4-bromo-3,5,6-trideuteriopyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)/i1D,2D,3D |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKUNMKVAPWGU-CBYSEHNBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1Br)[2H])N)[2H] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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